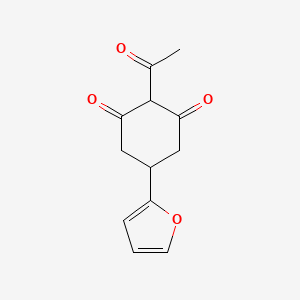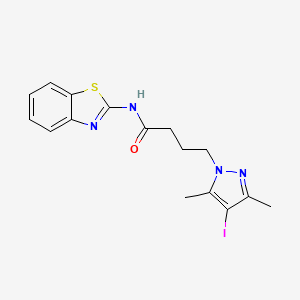
2-acetyl-5-(2-furyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
2-acetyl-5-(2-furyl)cyclohexane-1,3-dione, also known as curcumin, is a yellow pigment found in the rhizome of the turmeric plant. Curcumin has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Mécanisme D'action
Curcumin exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Curcumin also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione has been shown to modulate various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Curcumin has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes and cytokines. Curcumin also has antioxidant properties and can scavenge free radicals to reduce oxidative stress. In addition, 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione has been shown to have anti-cancer properties by inhibiting the growth and survival of cancer cells. Curcumin has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to work with in aqueous solutions. Curcumin is also unstable in solution and can degrade over time.
Orientations Futures
There are several future directions for 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione research. One area of interest is the development of 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione analogs with improved solubility and stability. Another area of interest is the use of 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione and its potential therapeutic applications in various diseases.
Conclusion:
Curcumin is a promising natural compound with potential therapeutic applications in various diseases. It has anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective properties. Curcumin has been extensively studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. However, further research is needed to fully understand the mechanisms of action of 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione and its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective properties. Curcumin has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Propriétés
IUPAC Name |
2-acetyl-5-(furan-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7(13)12-9(14)5-8(6-10(12)15)11-3-2-4-16-11/h2-4,8,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHFZTXIHZWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CC(CC1=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-(furan-2-yl)cyclohexane-1,3-dione | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(methoxymethyl)-6-methyl-3-[(2-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4332503.png)
![3-amino-9-(methoxymethyl)-2-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4332511.png)
![2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile](/img/structure/B4332512.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-nitrobenzamide](/img/structure/B4332521.png)
![N-{2-[isopropoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B4332524.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B4332529.png)
![4-[2-amino-4-(2-chloro-6-fluorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B4332530.png)
![methyl 1,2-dimethyl-4-[4-(methylthio)phenyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B4332537.png)
![2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B4332540.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4332547.png)
![2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}ethanamine](/img/structure/B4332568.png)

